molecular formula C21H23N5OS B2964174 N-cyclohexyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 1004184-62-6

N-cyclohexyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No.: B2964174
CAS No.: 1004184-62-6
M. Wt: 393.51
InChI Key: WALCKYNWEDEJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclohexyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . It also appears to contain a pyridazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation : A study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety demonstrated promising results in vitro for antibacterial and antifungal activities, suggesting potential use in antimicrobial applications (Darwish et al., 2014).
  • Antibacterial Agent Development : Another research aimed to develop new heterocyclic compounds containing a sulfonamido moiety as antibacterial agents. The synthesized compounds showed high activities, indicating their potential as antibacterial agents (Azab et al., 2013).

Pharmaceutical Research

  • Drug Development : In pharmaceutical research, compounds like N-cyclohexyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide have been explored for their potential in drug development, particularly as inhibitors of certain enzymes or receptors relevant in various diseases. For example, studies on derivatives of similar compounds have shown potential in inhibiting enzymes like cyclooxygenase-2 (COX-2) (Penning et al., 1997).

Cancer Research

  • Tumor Inhibition and Toxicity Assessment : Research focusing on computational and pharmacological potential of novel derivatives, including toxicity assessment and tumor inhibition, has been conducted. These studies involve docking against targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), indicating potential applications in cancer research (Faheem, 2018).

Antioxidant Activity

  • Study on Antioxidant Properties : Research on coordination complexes constructed from pyrazole-acetamide derivatives explored their antioxidant activity, showing that these compounds exhibit significant antioxidant properties (Chkirate et al., 2019).

Herbicide Development

  • Lipid Biosynthesis Inhibition in Plants : Compounds similar to this compound have been reported to inhibit lipid biosynthesis in higher plants, suggesting potential applications as herbicides. These findings are significant in the development of agricultural chemicals (Gronwald, 1991).

Properties

IUPAC Name

N-cyclohexyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c27-20(23-17-5-2-1-3-6-17)15-28-21-12-11-19(24-25-21)16-7-9-18(10-8-16)26-14-4-13-22-26/h4,7-14,17H,1-3,5-6,15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALCKYNWEDEJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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